molecular formula C16H16ClNO3 B421217 ethyl 4-chloro-3-methyl-5-[(E)-(prop-2-en-1-ylimino)methyl]-1-benzofuran-2-carboxylate CAS No. 339285-62-0

ethyl 4-chloro-3-methyl-5-[(E)-(prop-2-en-1-ylimino)methyl]-1-benzofuran-2-carboxylate

Cat. No.: B421217
CAS No.: 339285-62-0
M. Wt: 305.75g/mol
InChI Key: OFZUUDRPJBZAQV-UHFFFAOYSA-N
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Description

Ethyl 4-chloro-3-methyl-5-[(E)-(prop-2-en-1-ylimino)methyl]-1-benzofuran-2-carboxylate is a synthetic compound with a complex molecular structure. This compound, part of the benzofuran family, is distinguished by its unique substituents, making it an intriguing subject for research in various scientific fields. Its molecular structure confers specific chemical and physical properties that are essential in different industrial and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-chloro-3-methyl-5-[(E)-(prop-2-en-1-ylimino)methyl]-1-benzofuran-2-carboxylate typically involves multi-step reactions:

  • Step 1: Formation of the benzofuran ring through a cyclization reaction.

  • Step 2: Introduction of the chloro and methyl groups via halogenation and alkylation.

  • Step 3: Addition of the ethyl ester group through esterification.

  • Step 4: Functionalization with the (E)-(prop-2-en-1-ylimino)methyl group via a condensation reaction.

Industrial Production Methods

Industrially, this compound can be synthesized using automated reactors which ensure precise control over reaction conditions such as temperature, pressure, and pH. The process often involves high-purity reagents to achieve a high yield of the desired product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-chloro-3-methyl-5-[(E)-(prop-2-en-1-ylimino)methyl]-1-benzofuran-2-carboxylate undergoes various chemical reactions:

  • Oxidation: This compound can be oxidized to introduce new functional groups or alter its oxidation state.

  • Reduction: Reduction reactions can lead to the removal of specific functional groups, resulting in a different set of chemical properties.

  • Substitution: Both nucleophilic and electrophilic substitution reactions are common, allowing for the replacement of existing groups with new ones.

Common Reagents and Conditions

  • Oxidation Reagents: Potassium permanganate, chromium trioxide.

  • Reduction Reagents: Sodium borohydride, lithium aluminum hydride.

  • Substitution Reagents: Sodium hydroxide for nucleophilic substitution, aluminum chloride for electrophilic substitution.

Major Products

  • Oxidation Products: Aldehydes, ketones.

  • Reduction Products: Alkanes, amines.

  • Substitution Products: Various substituted benzofurans.

Scientific Research Applications

Ethyl 4-chloro-3-methyl-5-[(E)-(prop-2-en-1-ylimino)methyl]-1-benzofuran-2-carboxylate has several applications:

  • Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

  • Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

  • Medicine: Potentially used in the development of new pharmaceuticals due to its unique structure.

  • Industry: Employed in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The effects of ethyl 4-chloro-3-methyl-5-[(E)-(prop-2-en-1-ylimino)methyl]-1-benzofuran-2-carboxylate are often related to its interaction with molecular targets:

  • Molecular Targets: Enzymes, receptors.

  • Pathways Involved: Can influence metabolic pathways by modulating enzyme activity or receptor binding, leading to altered cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-chloro-1-benzofuran-2-carboxylate

  • 4-chloro-3-methyl-1-benzofuran

  • Ethyl 4-chloro-5-methyl-1-benzofuran-2-carboxylate

Uniqueness

Ethyl 4-chloro-3-methyl-5-[(E)-(prop-2-en-1-ylimino)methyl]-1-benzofuran-2-carboxylate stands out due to its specific combination of functional groups. This unique structure imparts distinct chemical properties, making it particularly valuable for targeted research and industrial applications.

Properties

IUPAC Name

ethyl 4-chloro-3-methyl-5-(prop-2-enyliminomethyl)-1-benzofuran-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO3/c1-4-8-18-9-11-6-7-12-13(14(11)17)10(3)15(21-12)16(19)20-5-2/h4,6-7,9H,1,5,8H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFZUUDRPJBZAQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(O1)C=CC(=C2Cl)C=NCC=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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